molecular formula C9H8N4O2 B13317637 5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13317637
M. Wt: 204.19 g/mol
InChI Key: GINNLBOPZINMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with pyrimidine-5-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-methyl-1-pyrimidin-5-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-6-2-8(9(14)15)12-13(6)7-3-10-5-11-4-7/h2-5H,1H3,(H,14,15)

InChI Key

GINNLBOPZINMPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CN=CN=C2)C(=O)O

Origin of Product

United States

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